molecular formula C17H14Cl2N4O2 B5075292 6-(3,4-dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(3,4-dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B5075292
M. Wt: 377.2 g/mol
InChI Key: NMONJXJTMSTFLQ-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido[4,3-d]pyrimidinone derivative with a 3,4-dichlorophenyl substituent at position 6 and a morpholine group at position 2. This scaffold is structurally related to kinase inhibitors targeting enzymes such as SYK, Pim1, and Wee-1, where the pyrido[4,3-d]pyrimidinone core facilitates ATP-binding pocket interactions . The morpholine group enhances solubility and may contribute to hydrogen bonding in kinase active sites, while the 3,4-dichlorophenyl moiety likely improves hydrophobic interactions .

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c18-13-2-1-11(9-14(13)19)23-4-3-15-12(16(23)24)10-20-17(21-15)22-5-7-25-8-6-22/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMONJXJTMSTFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(3,4-dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous pyrido[4,3-d]pyrimidinones:

Table 1: Structural and Functional Comparison of Pyrido[4,3-d]Pyrimidinone Derivatives

Compound Name/ID Substituents (Position) Target Kinase/Activity Key Structural Features Reference(s)
Target Compound 6-(3,4-Dichlorophenyl), 2-(morpholin-4-yl) Kinase inhibitor (hypothesized) Dichlorophenyl enhances lipophilicity; morpholine improves solubility and H-bonding
SKI-G-618 4-((1-Methyl-1H-indazol-5-yl)amino), 2-(4-hydroxypiperidin-1-yl) SYK inhibitor Hydroxypiperidine and indazole groups enhance potency and selectivity for SYK
SKI-O-068 4-((3-(Trifluoromethyl)phenyl)amino), 2-(((1R,4R)-4-amino-cyclohexyl)amino) Pim1 kinase inhibitor Trifluoromethylphenyl and cyclohexanediamine improve binding affinity and selectivity
6-(2,6-Dichlorophenyl)-2-(methylthio) 6-(2,6-Dichlorophenyl), 2-(methylthio) Wee-1 inhibitor intermediate Methylthio group at position 2; dichlorophenyl at position 6
Compound 25 () 8-(Phenylethynyl) GAA activator Ethynylphenyl at position 8; lacks morpholine or dichlorophenyl
931979-35-0 () 6-(3-Morpholin-4-ylpropyl), 2-(piperidin-1-yl) Unknown Extended morpholinylpropyl chain; piperidine substitution at position 2

Key Observations:

Substituent Position and Kinase Selectivity :

  • The target compound ’s substituents at positions 6 (3,4-dichlorophenyl) and 2 (morpholine) contrast with SKI-G-618’s indazole and hydroxypiperidine groups at positions 4 and 2, respectively. This suggests divergent kinase selectivity profiles .
  • SKI-O-068 targets Pim1 kinase via a trifluoromethylphenyl group at position 4 and a cyclohexanediamine at position 2, demonstrating how substituent bulk and stereochemistry influence target specificity .

Role of Morpholine :

  • Morpholine at position 2 (target compound) is structurally distinct from SKI-G-618’s hydroxypiperidine and SKI-O-068’s cyclohexanediamine. Morpholine’s oxygen atom may enhance solubility and moderate binding compared to bulkier amines .

Dichlorophenyl vs. Other Aryl Groups :

  • The 3,4-dichlorophenyl group in the target compound likely improves hydrophobic interactions compared to 8-phenylethynyl (Compound 25) or 2,6-dichlorophenyl (). The substitution pattern (3,4 vs. 2,6) may alter binding pocket compatibility .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Suzuki-Miyaura coupling for aryl introduction (similar to intermediates in ), whereas SKI-O-068 requires multi-step substitution of methylthio groups with amines .

Biological Activity

6-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that exhibits significant biological activity. This compound belongs to the pyrido[4,3-d]pyrimidine family, which has garnered attention for its diverse pharmacological properties, including antitumor and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C17H15Cl2N4O
  • Molecular Weight : 342.24 g/mol
  • CAS Number : 1030501-19-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. The compound has been shown to inhibit key enzymes and receptors associated with cancer progression and other diseases.

  • Enzyme Inhibition : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, it disrupts nucleotide synthesis, leading to reduced cell growth in tumor cells .
  • Kinase Inhibition : It has demonstrated activity against various kinases involved in tumorigenesis, including tyrosine kinases and phosphatidylinositol 3-kinase (PI3K). This inhibition can block critical signaling pathways that promote cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of pyrido[4,3-d]pyrimidine derivatives is significantly influenced by their chemical structure. Key findings regarding SAR include:

  • Substituents : The presence of halogen substituents (such as chlorine) on the phenyl ring enhances the inhibitory potency against kinases and DHFR. For instance, compounds with dichlorophenyl groups have shown increased anticancer activity compared to their non-chlorinated counterparts .
  • Morpholine Ring : The morpholine moiety contributes to the compound's solubility and bioavailability, facilitating its interaction with target proteins in biological systems .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Target Effect Reference
AntitumorDihydrofolate ReductaseInhibition of cell proliferation
AntitumorTyrosine KinasesInhibition of signaling pathways
AntimicrobialVarious bacterial strainsBactericidal effects
CNS ActivityVarious CNS targetsPotential neuroprotective effects

Case Studies

Recent studies have explored the efficacy of this compound in various preclinical models:

  • Antitumor Efficacy : In a study involving human cancer cell lines (e.g., prostate and colorectal cancer), this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to its ability to induce apoptosis through the inhibition of DHFR and activation of pro-apoptotic pathways .
  • Antimicrobial Activity : Another study evaluated its effectiveness against resistant bacterial strains. Results indicated significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

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